![molecular formula C15H22N2O2 B247252 1-Isopropyl-4-(2-methoxybenzoyl)piperazine](/img/structure/B247252.png)
1-Isopropyl-4-(2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-(2-methoxybenzoyl)piperazine, also known as IMD-1041, is a chemical compound that has gained attention in the scientific community for its potential use in pharmaceutical research.
Wirkmechanismus
1-Isopropyl-4-(2-methoxybenzoyl)piperazine works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it inhibits the activity of phosphodiesterase 4 (PDE4) and cyclic AMP response element-binding protein (CREB). By inhibiting these proteins, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, increase the activity of immune cells, and promote cell death in cancer cells. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in lab experiments is its high purity and yield. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to be effective in treating various diseases in animal models. However, one limitation of using 1-Isopropyl-4-(2-methoxybenzoyl)piperazine is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in humans.
Zukünftige Richtungen
There are several future directions for research on 1-Isopropyl-4-(2-methoxybenzoyl)piperazine. One direction is to investigate its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in humans. Finally, the development of new synthesis methods for 1-Isopropyl-4-(2-methoxybenzoyl)piperazine could improve its yield and purity, making it more accessible for pharmaceutical research.
Synthesemethoden
The synthesis of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine involves several steps, starting with the reaction of 1-isopropylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been investigated for its potential use in treating Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
1-Isopropyl-4-(2-methoxybenzoyl)piperazine |
---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)16-8-10-17(11-9-16)15(18)13-6-4-5-7-14(13)19-3/h4-7,12H,8-11H2,1-3H3 |
InChI-Schlüssel |
BGNZBMVZTICNRI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.